1-Benzothiophene-3-carbonyl chloride

Catalog No.
S673834
CAS No.
39827-12-8
M.F
C9H5ClOS
M. Wt
196.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzothiophene-3-carbonyl chloride

CAS Number

39827-12-8

Product Name

1-Benzothiophene-3-carbonyl chloride

IUPAC Name

1-benzothiophene-3-carbonyl chloride

Molecular Formula

C9H5ClOS

Molecular Weight

196.65 g/mol

InChI

InChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H

InChI Key

GSMXWLPUJAYDHX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl

The exact mass of the compound Benzo[b]thiophene-3-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

Benzo[b]thiophene-3-carbonyl chloride can act as a building block in organic synthesis, particularly for the preparation of substituted benzo[b]thiophenes. These derivatives hold potential applications in various fields, including:

  • Materials Science: They can be used as components in organic electronics, such as field-effect transistors and organic light-emitting diodes [].
  • Medicinal Chemistry: Some substituted benzo[b]thiophenes exhibit biological activities, making them interesting candidates for drug discovery [].

Bioconjugation:

The molecule's reactive carbonyl chloride group allows it to be used as a cross-linking agent in bioconjugation reactions. This technique links biomolecules (such as proteins or antibodies) to other molecules or surfaces. Bioconjugation has various applications in:

  • Drug Delivery: It can be used to create targeted drug delivery systems, where the drug is linked to a carrier molecule that recognizes specific cells [].
  • Biosensors: Bioconjugation is crucial in developing biosensors, which detect specific biomolecules by attaching capture molecules to a transducer surface [].

1-Benzothiophene-3-carbonyl chloride is a chemical compound characterized by the molecular formula C9H5ClOSC_9H_5ClOS and a molecular weight of approximately 196.65 g/mol. It appears as a pale yellow solid and is known for its moisture sensitivity and corrosive properties, necessitating careful handling to avoid severe skin burns and eye damage . The compound is classified under hazardous materials due to its potential health effects upon exposure, including respiratory tract burns and gastrointestinal tract burns upon ingestion .

Typical of acyl chlorides, including:

  • Nucleophilic Acyl Substitution: Reacts with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield 1-benzothiophene-3-carboxylic acid and hydrochloric acid.
  • Reactions with Bases: It can react with bases to form salts or other derivatives .

The synthesis of 1-benzothiophene-3-carbonyl chloride can be achieved through several methods:

  • From Benzothiophene: Starting with benzothiophene, chlorination followed by acylation using thionyl chloride or oxalyl chloride can yield the desired carbonyl chloride.
  • Direct Chlorination: Chlorination of 1-benzothiophene-3-carboxylic acid under acidic conditions can also produce 1-benzothiophene-3-carbonyl chloride .

Example Reaction:

text
Benzothiophene + Thionyl Chloride → 1-Benzothiophene-3-carbonyl chloride + SO2 + HCl

1-Benzothiophene-3-carbonyl chloride has various applications in:

  • Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Employed in studies involving nucleophilic substitution reactions and the development of new materials .
  • Dye Manufacturing: Potentially utilized in the production of dyes due to its reactive functional groups.

Interaction studies involving 1-benzothiophene-3-carbonyl chloride primarily focus on its reactivity with nucleophiles. Research indicates that its acyl chloride functionality makes it a versatile reagent in organic synthesis. The compound's interactions with biological molecules are still under investigation, particularly regarding its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 1-benzothiophene-3-carbonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-BenzothiopheneC9H6SParent structure without carbonyl chloride group
1-BromobenzothiopheneC9H6BrSContains bromine instead of a carbonyl group
2-Benzothiophenecarboxylic AcidC9H7O2SCarboxylic acid derivative, less reactive
BenzothiazoleC7H5NSDifferent heterocyclic structure

These compounds illustrate various modifications that can influence reactivity and biological activity while maintaining a core benzothiophene structure.

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

1-benzothiophene-3-carbonyl chloride

Dates

Last modified: 08-15-2023

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